4-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-2-16-4-10-19(11-5-16)29(27,28)23-14-3-15-25-21(26)13-12-20(24-25)17-6-8-18(22)9-7-17/h4-13,23H,2-3,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTSMUKOWQVBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridazinone Ring
A proven method involves reacting 4-fluorophenylacetonitrile with ethyl acetoacetate under basic conditions to form a β-keto ester intermediate. Subsequent treatment with hydrazine hydrate in ethanol at reflux (78°C, 12 hours) induces cyclization, yielding 3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine . The reaction mechanism proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and aromatization.
Reaction Conditions:
Purification and Characterization
The crude product is purified via recrystallization from a methanol-water mixture (3:1 v/v). Characterization by -NMR confirms the presence of the dihydropyridazinone ring:
-
δ 7.82 ppm (d, 2H) : Aromatic protons adjacent to the fluorine atom.
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δ 6.45 ppm (s, 1H) : Proton at position 4 of the pyridazinone ring.
Introduction of the Propylamine Side Chain
The propylamine linker is introduced through nucleophilic alkylation or Mitsunobu reactions, enabling subsequent sulfonylation.
Alkylation of the Pyridazinone Nitrogen
3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine is treated with 3-bromopropylamine hydrobromide in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) at 60°C for 24 hours. This results in 1-(3-aminopropyl)-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine , with the amine group protected as a hydrobromide salt.
Reaction Conditions:
Deprotection and Isolation
The hydrobromide salt is neutralized with aqueous sodium bicarbonate (NaHCO), and the free amine is extracted using dichloromethane. The organic layer is dried over anhydrous magnesium sulfate (MgSO) and concentrated under reduced pressure.
Sulfonylation with 4-Ethylbenzenesulfonyl Chloride
The final step involves coupling the propylamine intermediate with 4-ethylbenzenesulfonyl chloride to form the sulfonamide bond.
Reaction Mechanism
The primary amine reacts with the sulfonyl chloride in a two-step process:
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Nucleophilic Attack : The amine attacks the electrophilic sulfur center, displacing chloride.
-
Proton Transfer : A base scavenges the generated HCl, driving the reaction to completion.
Reaction Conditions:
Workup and Purification
The reaction mixture is washed with dilute hydrochloric acid (1M HCl) to remove excess triethylamine, followed by brine to eliminate residual salts. Column chromatography (silica gel, eluent: ethyl acetate/hexanes 1:2) isolates the pure product.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DMF or acetonitrile enhance the solubility of intermediates but may necessitate higher temperatures. Non-polar solvents (e.g., DCM) favor sulfonylation at lower temperatures, minimizing side reactions.
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates sulfonylation by acting as a nucleophilic catalyst.
Analytical Data and Characterization
Chemical Reactions Analysis
Types of Reactions: 4-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized at the sulfonamide group or the ethyl chain, potentially forming sulfonate esters or carboxylic acids.
Reduction: Reduction can target the pyridazinone ring, possibly yielding a dihydropyridazine derivative.
Substitution: Electrophilic aromatic substitution could occur on the benzene ring, affecting the sulfonamide moiety.
Common Reagents and Conditions: Common reagents used include:
For oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
For reduction : Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).
For substitution : Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).
Major Products: Major products formed from these reactions include sulfonate esters, carboxylic acids, dihydropyridazine derivatives, and substituted benzene derivatives.
Scientific Research Applications
4-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide has numerous applications in scientific research:
Chemistry: It serves as a reference compound in analytical studies and as a starting material for the synthesis of more complex molecules.
Biology: The compound may be used to probe biological pathways and mechanisms, particularly those involving sulfonamide-related enzymes or receptors.
Medicine: Its potential medicinal properties could be explored, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound’s stability and reactivity profile might make it suitable for use in material science or as a precursor in manufacturing other chemicals.
Mechanism of Action
The compound’s effects are largely dependent on its interaction with specific molecular targets and pathways. For instance, the sulfonamide group might inhibit certain enzymes by mimicking the structure of natural substrates, thus blocking their activity. The fluorophenyl group could enhance binding affinity to particular protein sites, increasing potency. The ethyl and propyl chains contribute to the compound's lipophilicity, aiding its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on structural motifs, substituent effects, and available experimental data.
Core Heterocyclic Systems
- Target Compound : The 1,6-dihydropyridazin-6-one core is a six-membered ring containing two adjacent nitrogen atoms and a ketone group. This structure is less common in medicinal chemistry compared to other heterocycles like pyrimidines or pyrazoles but may offer unique electronic properties for target binding.
- Example Compound (): The patent example features a pyrazolo[3,4-d]pyrimidin-3-yl scaffold fused to a chromen-4-one system.
Substituent Profiles
The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to the 3-fluorophenyl analog in Example 53, as para-substituted fluorinated aromatics are often less prone to oxidative degradation .
Research Implications
- Sulfonamide vs. Benzamide : Sulfonamides generally exhibit stronger hydrogen-bonding capabilities than benzamides, which could influence target selectivity and potency .
Limitations
No direct biological or pharmacokinetic data for the target compound are available in the provided evidence.
Q & A
Q. What are the standard synthetic protocols for 4-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide?
The synthesis typically involves three key steps:
Core pyridazinone formation : Condensation of 4-fluorophenyl hydrazine with diketone intermediates under acidic conditions to form the 6-oxo-1,6-dihydropyridazin-1-yl scaffold .
Propyl linker introduction : Alkylation of the pyridazinone nitrogen using 1-bromo-3-chloropropane, followed by nucleophilic substitution to attach the sulfonamide moiety .
Sulfonamide coupling : Reaction of 4-ethylbenzenesulfonyl chloride with the propylamine intermediate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Q. Key analytical validation :
- Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient) .
- Structural confirmation : -NMR (δ 8.2–8.4 ppm for sulfonamide protons; δ 6.7–7.3 ppm for fluorophenyl aromatic protons) .
Q. What in vitro assays are recommended for initial biological screening of this compound?
Prioritize assays aligned with its structural analogs’ reported activities:
- Kinase inhibition : Screen against kinases (e.g., CDK2, EGFR) using fluorescence polarization assays at 1–10 μM concentrations .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure and IC₅₀ calculations .
- Selectivity profiling : Counter-screening against non-target receptors (e.g., GPCRs) to assess off-target effects .
Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the sulfonamide coupling step?
Critical parameters :
- Solvent selection : Anhydrous DMF improves solubility of intermediates compared to dichloromethane but may increase side reactions .
- Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis .
- Catalysts : Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) to enhance coupling efficiency .
Q. Case study :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, no catalyst | 62 | 88 |
| DMF, DMAP (0.1 eq.) | 78 | 94 |
| THF, 25°C | 45 | 82 |
Trade-offs : Higher yields in DMF may require additional purification steps (e.g., column chromatography) .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity?
Compare with analogs from structure-activity relationship (SAR) studies:
| Compound Modification | Target Affinity (IC₅₀, nM) | Selectivity Ratio (Kinase A/Kinase B) |
|---|---|---|
| 4-Ethyl sulfonamide | 12 ± 1.5 | 8.7 |
| 4-Methyl sulfonamide | 28 ± 3.2 | 3.1 |
| 4-Trifluoromethyl analog | 9 ± 0.9 | 12.4 |
Mechanistic insight : The ethyl group balances lipophilicity and steric bulk, enhancing target binding without compromising solubility .
Q. How should contradictory data on enzyme inhibition potency be resolved?
Common sources of conflict :
- Assay variability : Normalize data using internal standards (e.g., ATP concentration in kinase assays) .
- Compound stability : Confirm integrity via LC-MS after dissolution (e.g., degradation in DMSO >48 hours) .
- Cell line heterogeneity : Use isogenic cell models to isolate genetic confounding factors .
Q. Resolution workflow :
Re-test under standardized conditions.
Cross-validate with orthogonal assays (e.g., SPR for binding kinetics).
Perform molecular docking to reconcile biochemical and structural data .
Q. What strategies enhance selectivity for target enzymes over homologous isoforms?
Approaches :
- Crystallography-guided design : Identify non-conserved binding pocket residues (e.g., Leu123 vs. Val121 in isoform B) .
- Propargyl tagging : Introduce photoaffinity labels to map interaction sites and refine substituent positioning .
- Dynamic modeling : Use MD simulations to predict time-dependent binding differences .
Example :
Introducing a meta-chloro substituent reduced off-target binding to isoform B by 40% while maintaining potency for isoform A .
Q. What analytical methods are critical for characterizing degradation products?
Protocol :
Stress testing : Expose the compound to heat (60°C), light (UV, 48h), and acidic/basic conditions .
LC-HRMS : Identify degradation fragments (e.g., sulfonic acid formation at m/z 245.1) .
NMR tracking : Monitor loss of ethyl group signals (δ 1.2–1.4 ppm) indicating hydrolytic cleavage .
Preventive measures : Use lyophilization for long-term storage and avoid aqueous buffers at pH >8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
